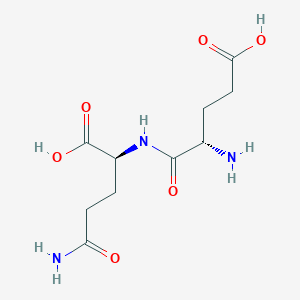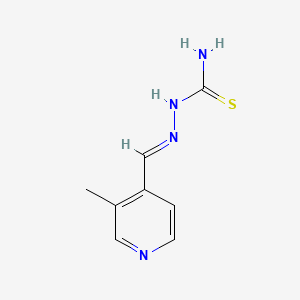
4-Formyl-3-methylpyridine thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-3-methylpyridine thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.
准备方法
The synthesis of 4-Formyl-3-methylpyridine thiosemicarbazone typically involves the reaction of 4-formyl-3-methylpyridine with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Synthetic Route:
- Dissolve 4-formyl-3-methylpyridine in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
化学反应分析
4-Formyl-3-methylpyridine thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophiles for substitution reactions, such as amines or thiols.
Major Products:
- Sulfoxides or sulfones from oxidation.
- Thiosemicarbazide derivatives from reduction.
- Substituted pyridine derivatives from nucleophilic substitution .
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by inducing apoptosis.
作用机制
The mechanism of action of 4-Formyl-3-methylpyridine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. The compound can chelate metal ions, which is crucial for its biological activity. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound also inhibits key enzymes involved in cellular proliferation and survival .
相似化合物的比较
4-Formyl-3-methylpyridine thiosemicarbazone is unique compared to other thiosemicarbazone derivatives due to its specific structural features and biological activities. Similar compounds include:
4-Methyl-3-formylpyridine thiosemicarbazone: Similar structure but different substitution pattern.
4-Phenyl-3-formylpyridine thiosemicarbazone: Contains a phenyl group instead of a methyl group.
4-Formyl-3-ethylpyridine thiosemicarbazone: Contains an ethyl group instead of a methyl group.
These compounds share similar synthetic routes and biological activities but differ in their specific interactions with biological targets and their overall efficacy .
属性
CAS 编号 |
3608-78-4 |
|---|---|
分子式 |
C8H10N4S |
分子量 |
194.26 g/mol |
IUPAC 名称 |
[(E)-(3-methylpyridin-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6-4-10-3-2-7(6)5-11-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b11-5+ |
InChI 键 |
UJWSYUQARHWWFW-VZUCSPMQSA-N |
手性 SMILES |
CC1=C(C=CN=C1)/C=N/NC(=S)N |
规范 SMILES |
CC1=C(C=CN=C1)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


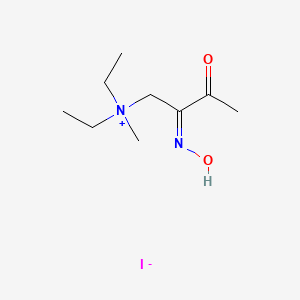
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B14149145.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
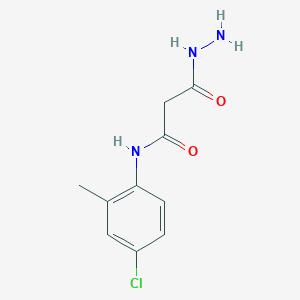
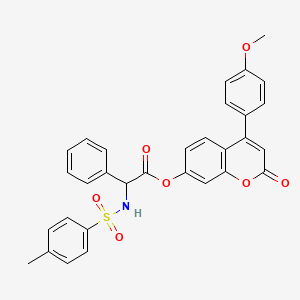
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
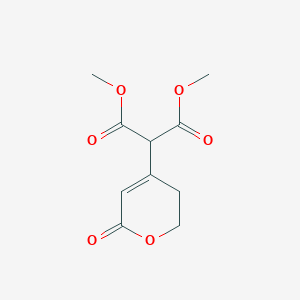
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
